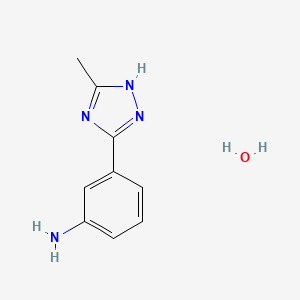

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

UV-Vis Spectroscopy

Computational Modeling and Quantum Chemical Studies

Density Functional Theory (DFT) calculations reveal:

- Electron distribution : The triazole ring acts as an electron-deficient moiety, while the aniline group donates electrons via resonance.

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Hydrogen bonding : Hydration stabilizes the structure by forming O–H···N bonds (length: 2.8–3.0 Å).

Table 2: Calculated Electronic Properties

| Property | Value | Method |

|---|---|---|

| HOMO (eV) | -6.8 | B3LYP/6-31G* |

| LUMO (eV) | -2.6 | B3LYP/6-31G* |

| Dipole moment (Debye) | 3.1 | B3LYP/6-31G* |

Thermophysical Properties

- Melting point : 56–58°C.

- Boiling point : 452.7±47.0°C (extrapolated).

- Solubility :

- Density : 1.3±0.1 g/cm³.

Table 3: Thermophysical Data

| Property | Value | Method |

|---|---|---|

| Vapor pressure (25°C) | 0.0±1.1 mmHg | EPI Suite |

| Polarizability | 20.0±0.5 ×10⁻²⁴ cm³ | Computational |

Solid-State and Solution Conformational Dynamics

Solid-State Analysis

X-ray crystallography of analogous compounds (e.g., 1,4-bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzene) shows:

Solution Behavior

- Conformational flexibility : The aniline group rotates freely in polar solvents (e.g., DMSO), as evidenced by variable-temperature NMR.

- Hydration stability : The hydrate dissociates in aprotic solvents (e.g., chloroform), reverting to the anhydrous form.

Table 4: Conformational Parameters

| Parameter | Solid-State | Solution (DMSO) |

|---|---|---|

| Dihedral angle (triazole-aniline) | 85° | 30–60° (dynamic) |

| Hydrogen bond length | 2.8–3.0 Å | Not observed |

Properties

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNZJFVNICBRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=CC=C2)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609406-60-1 | |

| Record name | Benzenamine, 3-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with aniline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products Formed

Oxidation: Oxidized triazole derivatives

Reduction: Reduced triazole derivatives

Substitution: Halogenated or nitrated triazole derivatives

Scientific Research Applications

Medicinal Chemistry

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate has been investigated for its potential as an antimicrobial , antifungal , and anticancer agent. The following table summarizes key findings related to its biological activities:

Case Study : A study demonstrated that triazole derivatives can effectively inhibit the growth of various bacterial strains, showcasing the compound's potential as a broad-spectrum antimicrobial agent.

Materials Science

In materials science, this compound is utilized in the synthesis of metal complexes and coordination polymers . These materials have applications in catalysis and material design due to their unique structural properties.

| Material Type | Application | Details |

|---|---|---|

| Metal Complexes | Catalysis | Enhances reaction rates in organic transformations |

| Coordination Polymers | Material Design | Used in developing new materials with specific properties |

Biological Research

The compound serves as a valuable tool in studying biochemical pathways and drug development. Its ability to interact with enzymes and receptors allows researchers to explore its mechanisms of action.

Mechanism of Action : The triazole ring can form non-covalent bonds with active sites of enzymes, inhibiting their activity and disrupting biochemical pathways. This property is particularly useful in drug design for targeting specific diseases.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to antimicrobial or anticancer effects . The aniline moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate with related compounds:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline | 252928-74-8 | C₉H₁₀N₄ | 174.20 | 158–159 | 4H-triazole, C5-methyl |

| 4-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline | 1375471-37-6 | C₉H₁₀N₄ | 174.20 | Not reported | 4H-triazole, C5-methyl (positional isomer) |

| 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | 252928-74-8 | C₉H₁₀N₄ | 174.20 | 158–159 | 4H-triazole, C4-methyl |

| 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | Not provided | C₁₀H₁₂N₄O | 204.23 | Not reported | 1H-triazole, C1-methyl, C2-methoxy |

| 4-Bromo-2-(1H-1,2,4-triazol-3-yl)aniline | Not provided | C₈H₇BrN₄ | 238.99 | Not reported | 1H-triazole, C4-bromo |

Key Observations :

- Positional Isomerism : The 4-(5-methyl-4H-triazol-3-yl)aniline isomer (CAS 1375471-37-6) shares the same molecular formula as the target compound but differs in the triazole’s attachment position, which may alter electronic distribution and solubility .

- Methyl vs. Bromo Substituents : The bromo analog () has a higher molecular weight (238.99 g/mol) and likely reduced solubility in polar solvents compared to the methyl-substituted target compound .

- Hydrate Effects : The hydrate form of the target compound may exhibit enhanced water solubility compared to its anhydrous counterpart, though experimental data are lacking in the evidence.

Biological Activity

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate (CAS No. 1609406-60-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique triazole structure, which is known to facilitate interactions with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₂N₄O

- Molecular Weight : 192.22 g/mol

- CAS Number : 1609406-60-1

Anticancer Activity

Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, thereby blocking cancer cell proliferation. A specific study demonstrated that a related compound was able to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

Antibacterial and Antifungal Properties

Compounds containing the triazole moiety have been recognized for their antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis. For example, research has shown that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions .

Antituberculosis Activity

The triazole scaffold has also been explored for its potential against Mycobacterium tuberculosis. Studies suggest that certain triazole derivatives can exhibit significant anti-tubercular activity through mechanisms that may involve interference with mycobacterial metabolism or bioenergetics .

The biological activity of this compound is largely attributed to its ability to form non-covalent interactions with target proteins and enzymes. These interactions can lead to:

- Enzyme Inhibition : By binding to active sites of enzymes involved in critical metabolic pathways.

- Receptor Modulation : Altering the activity of receptors associated with various diseases.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of triazole derivatives, including this compound. The results showed a dose-dependent inhibition of cell growth in multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, several triazole derivatives were tested against a panel of bacterial and fungal strains. The results revealed that compounds similar to this compound exhibited significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, and what are their key reaction conditions?

- Microwave-Assisted Synthesis : Involves reacting primary alcohols/aldehydes with molecular iodine and ammonia to form intermediates, followed by cyclization under microwave irradiation to yield the triazole ring .

- Classical Multi-Step Synthesis :

Step 1 : React 4-methoxyaniline with sodium azide and a catalyst (e.g., Pd/XPhos) to form the triazole core .

Step 2 : Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

- Hydrazine-Mediated Cyclization : Use hydrazine hydrate with nitrile intermediates under reflux conditions (e.g., ethanol, 85°C) to form the triazole moiety .

Table 1 : Comparison of Synthetic Methods

| Method | Yield | Key Conditions | Purification |

|---|---|---|---|

| Microwave-Assisted | ~60-70% | I₂, NH₃, 100-120°C, 30 min | Recrystallization |

| Classical Multi-Step | ~70% | Pd/XPhos, Cs₂CO₃, 90°C, 3 h | Column Chromatography |

| Hydrazine Cyclization | ~35-50% | Hydrazine hydrate, ethanol reflux | Filtration/Recrystallization |

Q. How is the structural integrity of this compound validated experimentally?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles and confirm hydration .

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.78–8.50 ppm) and triazole carbons (δ 130–145 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 174.20 (calculated) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points (e.g., 158–159°C) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Stability : Degrades in strongly acidic/basic conditions (pH < 2 or > 12) due to hydrolysis of the triazole ring. Stable in neutral buffers (pH 6–8) for ≥48 hours .

- Thermal Stability : Decomposes above 200°C; store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd/dicyclohexylphosphino) to reduce side reactions in cross-coupling steps .

- Solvent Optimization : Replace 1,4-dioxane with dimethylacetamide (DMAc) to improve solubility of intermediates .

- Microwave Enhancement : Reduce reaction time from hours to minutes (e.g., 30 min vs. 3 h) while maintaining yields >65% .

Q. How should contradictory spectroscopic or crystallographic data be resolved?

- Case Example : Discrepancies in NMR shifts (e.g., δ 8.04 ppm vs. δ 8.50 ppm for triazole protons) may arise from solvent polarity (CDCl₃ vs. CD₃OD).

- Resolution Steps :

Re-run NMR in a standardized solvent (e.g., DMSO-d₆) .

Validate via independent techniques (e.g., IR for functional groups).

Cross-check with computational chemistry tools (e.g., Gaussian for DFT-calculated shifts) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the triazole ring .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways .

- Software Recommendations : ORTEP-3 for visualizing electron density maps and SHELXE for refining twinned crystals .

Q. How can impurities from synthetic intermediates be minimized during purification?

- Stepwise Strategies :

Liquid-Liquid Extraction : Separate organic/aqueous phases using saturated NaCl .

Recrystallization : Use DMF/acetic acid (1:1) to remove unreacted hydrazine .

HPLC-Prep : Employ C18 columns with acetonitrile/water gradients for final purity >99% .

Q. What biological screening approaches are applicable for evaluating its potential as an enzyme inhibitor?

- In Vitro Assays :

- IDO1 Inhibition : Measure kynurenine production via UV-Vis (λ = 310 nm) in HeLa cell lysates .

- Kinase Profiling : Use ATP-Glo™ assays to test inhibition against Aurora kinases .

- In Silico Docking : AutoDock Vina to predict binding affinity for IDO1 active sites (PDB: 4PK5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.